Heptadecanoic-17-(123)I acid, also known as 17-iodoheptadecanoic acid, is a radiolabeled fatty acid that incorporates iodine-123, a radioisotope commonly used in medical imaging. This compound is derived from heptadecanoic acid, a saturated fatty acid with the molecular formula . Heptadecanoic acid is classified as an odd-chain fatty acid, predominantly found in trace amounts in the fats of ruminants and certain algae. Its role extends beyond mere metabolic presence; it serves as a substrate for various biochemical pathways and has applications in metabolic studies.
Heptadecanoic acid can be sourced from natural fats, particularly those derived from ruminants, such as dairy products and meat. It is classified under long-chain saturated fatty acids, which are characterized by their aliphatic hydrocarbon chain containing between 13 and 21 carbon atoms. The compound's classification also includes its role as a mammalian metabolite and its presence in organisms like Daphnia magna and certain algae species .
The synthesis of Heptadecanoic-17-(123)I acid typically involves the introduction of iodine-123 into the heptadecanoic acid structure. One method described involves the use of 17-bromoheptadecanoic acid as a precursor. The compound is synthesized by reacting this precursor with methyl ethyl ketone at elevated temperatures (approximately 100°C) to achieve a high labeling yield of iodine-123 .
The synthesis process often employs techniques such as liquid chromatography to purify the final product. For instance, after the reaction, the crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which helps separate the desired radiolabeled compound from unreacted materials and by-products .
Heptadecanoic-17-(123)I acid retains the structural characteristics of heptadecanoic acid but includes an iodine atom at the 17th carbon position. Its molecular structure can be represented as follows:
The molecular weight of heptadecanoic acid is approximately 270.45 g/mol, while the incorporation of iodine-123 does not significantly alter this value but enhances its utility in imaging applications .
Heptadecanoic-17-(123)I acid participates in various biochemical reactions typical of fatty acids, including β-oxidation for energy metabolism. Furthermore, its iodinated form allows it to be utilized in metabolic studies, particularly in assessing myocardial fatty acid metabolism through imaging techniques.
In vivo studies have demonstrated that the compound can be effectively utilized to measure myocardial uptake and metabolism of fatty acids by tracking its distribution using single-photon emission computed tomography (SPECT) imaging .
The mechanism of action for Heptadecanoic-17-(123)I acid primarily involves its uptake by cells through fatty acid transport proteins. Once inside the cell, it undergoes β-oxidation within mitochondria to produce acetyl-CoA, which enters the citric acid cycle for energy production. The incorporation of iodine-123 allows for visualization of these processes through radiological imaging techniques.
Heptadecanoic acid exhibits stability under normal conditions but is incompatible with strong bases and oxidizing agents. Its pKa value is approximately 4.78, indicating its acidic nature .
Heptadecanoic-17-(123)I acid has significant applications in scientific research, particularly in metabolic studies involving cardiac tissues. It serves as a tracer for assessing fatty acid metabolism in vivo, providing insights into metabolic disorders and heart disease. The compound's utility extends to pharmacological research where understanding lipid metabolism is crucial for developing therapeutic strategies against various diseases .
Heptadecanoic-17-(123)I acid (17-¹²³I-HDA) is a radioiodinated derivative of the naturally occurring odd-chain saturated fatty acid, heptadecanoic acid (margaric acid, C₁₇H₃₄O₂). The molecular structure features a ¹²³I radionuclide incorporated at the terminal carbon (ω-position) of the 17-carbon aliphatic chain, replacing the C-17 hydrogen atom. This strategic modification yields a molecule with the molecular formula C₁₆H₃³¹²³ICOOH and a molecular weight of approximately 393.36 g/mol (calculated from the monoisotopic mass of unlabeled heptadecanoic acid (270.26 g/mol) minus hydrogen (1.008 g/mol) plus iodine-123 (122.905 g/mol)) [4] [7].
The ω-position radiolabeling is critical for tracking fatty acid metabolism. Unlike carboxyl-labeled fatty acids (e.g., 1-¹¹C-palmitate), where the radiolabel is rapidly lost as CO₂ during β-oxidation, the terminal ¹²³I label in 17-¹²³I-HDA remains with the final metabolic fragments. This provides a unique temporal signature reflecting the complete β-oxidation pathway within cardiomyocytes. The saturated, unbranched 17-carbon chain ensures structural similarity to endogenous long-chain fatty acids, facilitating uptake via the fatty acid transport protein system and subsequent esterification into cellular lipid pools [1] [8] [9].
The synthesis of 17-¹²³I-HDA hinges on efficient nucleophilic substitution or isotope exchange reactions targeting the ω-position. Two primary methodologies dominate, leveraging either precursor activation or direct electrophilic iodination:
Table 1: Comparison of Radiolabeling Methods for 17-¹²³I-HDA
Method | Precursor | Reagent/Conditions | Time | Typical Yield (%) | Key Advantage |
---|---|---|---|---|---|
Halogen Exchange | 17-Bromoheptadecanoic acid | Na¹²³I, Crown Ether, CH₃CN, 140°C | 15-30 min | 60-85 | Simpler precursor synthesis |
Iododestannylation | 17-Trialkylstannyl-HDA | ¹²³I-Iodochloramine-T or Na¹²³I/Chloramine-T, pH 4.5, RT | <5 min | 75-95 | High regioselectivity, mild conditions |
Achieving high radiochemical yield (RCY) and purity (RCP >95%) requires meticulous parameter optimization:
Table 2: Purification and Stabilization Strategies for 17-¹²³I-HDA
Parameter | Common Approach | Purpose | Impact on Stability |
---|---|---|---|
Purification | RP-HPLC (C18, MeOH:H₂O:HOAc) | Separation from unreacted ¹²³I⁻, precursor, oxidants, side products | Essential for RCP >95%; removes decomposition catalysts |
Formulation | Ethanol (5-10%), Ascorbic Acid (0.1-1.0 mg/mL) | Free radical scavenging; prevention of autoradiolysis | Extends shelf-life (4-8 hrs post-purification) |
Storage | Inert gas headspace (N₂/Ar), refrigeration (2-8°C) | Minimizes oxidative degradation and radiolytic decomposition | Maintains RCP during clinical use window |
17-¹²³I-HDA inherits the core hydrophobic character of heptadecanoic acid but exhibits altered properties due to the large, polarizable iodine atom:
The combination of high lipophilicity, appropriate protein binding, and metabolic trapping via CoA esterification within the myocyte underpins its utility as a myocardial metabolism tracer, while careful management of radiolytic degradation ensures consistent radiopharmaceutical performance.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2